molecular formula C29H42O4 B1649707 4-(DECYLOXY)PHENYL 4-(HEXYLOXY)BENZOATE CAS No. 103521-22-8

4-(DECYLOXY)PHENYL 4-(HEXYLOXY)BENZOATE

Cat. No.: B1649707
CAS No.: 103521-22-8
M. Wt: 454.6 g/mol
InChI Key: ZTVSENIKPMFGHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Decyloxy)phenyl 4-(Hexyloxy)benzoate (CAS 68162-09-4) is an organic compound with the molecular formula C29H42O4 and a molecular weight of 455.65 g/mol . This benzoate derivative is a research chemical of interest in the field of material science, particularly for the study and development of liquid crystalline materials . Liquid crystals are a unique state of matter that exhibit properties of both liquids and crystals and are fundamental to modern display technologies like those in laptops and televisions, as well as in sensor applications . In research settings, compounds with similar structures are investigated for their mesomorphic behavior (the ability to form liquid crystal phases) using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM) . The molecular structure, which features aromatic rings connected by an ester linkage and terminal alkoxy chains, is characteristic of compounds designed to form nematic and smectic mesophases, which are types of liquid crystalline order . Furthermore, related benzoic acid derivatives have been utilized in specialized research methods like inverse gas chromatography (IGC) to evaluate surface properties and thermodynamic interactions . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

103521-22-8

Molecular Formula

C29H42O4

Molecular Weight

454.6 g/mol

IUPAC Name

(4-decoxyphenyl) 4-hexoxybenzoate

InChI

InChI=1S/C29H42O4/c1-3-5-7-9-10-11-12-14-24-32-27-19-21-28(22-20-27)33-29(30)25-15-17-26(18-16-25)31-23-13-8-6-4-2/h15-22H,3-14,23-24H2,1-2H3

InChI Key

ZTVSENIKPMFGHB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC

Origin of Product

United States

Preparation Methods

Preparation of 4-Hexyloxyphenol

The synthesis of 4-hexyloxyphenol involves the alkylation of hydroquinone with hexyl bromide under basic conditions. A typical procedure employs potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of hydroquinone attacks the electrophilic carbon of hexyl bromide.

Key Reaction Conditions:

  • Molar Ratio: Hydroquinone : hexyl bromide : K₂CO₃ = 1 : 1.2 : 2.
  • Solvent: DMF or acetone.
  • Yield: 70–85% after column chromatography.

Purification via recrystallization from ethanol-water mixtures enhances purity (>98%), as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Preparation of 4-Decyloxybenzoic Acid

4-Decyloxybenzoic acid is synthesized through the alkylation of 4-hydroxybenzoic acid with decyl bromide, followed by oxidation if necessary. The alkylation step uses similar conditions to 4-hexyloxyphenol synthesis, with K₂CO₃ in DMF at 100°C. Post-alkylation, the intermediate 4-decyloxybenzaldehyde may undergo oxidation using potassium permanganate (KMnO₄) in acidic media to yield the carboxylic acid.

Optimization Note:

  • Oxidation Catalyst: CrO₃ in acetic acid offers higher selectivity (yield: 90%) compared to KMnO₄ (yield: 75%).

Esterification Methods

Traditional Carbodiimide-Mediated Esterification

The conventional approach couples 4-hexyloxyphenol with 4-decyloxybenzoic acid using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds in anhydrous dichloromethane (DCM) under reflux for 6–8 hours.

Mechanism:

  • DCC activates the carboxylic acid to form an O-acylisourea intermediate.
  • Nucleophilic attack by the phenolic oxygen yields the ester and dicyclohexylurea (DCU) byproduct.

Limitations:

  • Requires stoichiometric DCC, increasing cost.
  • DCU removal necessitates tedious filtration.

Catalytic Esterification Using Dimethyl Carbonate

A green alternative employs dimethyl carbonate (DMC) as a coupling agent with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. This method operates at 90–120°C without solvent, leveraging DMC’s dual role as reagent and solvent.

Advantages:

  • Byproducts: CO₂ and methanol, which are environmentally benign.
  • Yield: 95–98% conversion at 100°C.

Reaction Parameters:

Parameter Value
Catalyst Loading 10 mol% DBU
Temperature 100°C
Time 4–6 hours
Molar Ratio Acid : Phenol : DMC = 1:1:3

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like DMF enhance alkylation rates but complicate purification. Solvent-free esterification using DMC reduces waste and improves atom economy.

Catalyst Screening

DBU outperforms 1,4-diazabicyclo[2.2.2]octane (DABCO) in esterification due to its stronger basicity, which facilitates deprotonation of the phenolic hydroxyl group.

Temperature Control

Lower temperatures (80–100°C) favor DMC-based esterification, minimizing side reactions like transesterification.

Industrial-Scale Production Approaches

Continuous Flow Reactors

Microreactor systems enable rapid mixing and heat transfer, reducing reaction times by 50% compared to batch processes.

Automated Purification

Simulated moving bed (SMB) chromatography achieves >99% purity with minimal solvent consumption, critical for pharmaceutical-grade production.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR δ 6.8–7.2 (aromatic protons), δ 4.0 (OCH₂), δ 1.2–1.6 (alkyl chains)
IR 1720 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C)
MS (ESI) m/z 455.3 [M+H]⁺

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity ≥99%.

Chemical Reactions Analysis

Types of Reactions

4-(DECYLOXY)PHENYL 4-(HEXYLOXY)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(DECYLOXY)PHENYL 4-(HEXYLOXY)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-(hexyloxy)-, 4-(decyloxy)phenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with cellular components. The aromatic ring and alkoxy groups may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Shorter Alkyl Chains: Hexyloxy vs. Pentyloxy

  • 4-(Hexyloxy)phenyl 4-pentylbenzoate (CAS: 50802-52-3) features a pentyl (C5H11) chain instead of decyloxy.
  • Impact on Properties : The shorter pentyl chain reduces van der Waals interactions, leading to lower melting and clearing points compared to the target compound. Symmetric derivatives (e.g., two hexyloxy chains) exhibit narrower mesophase ranges, while asymmetry in the target compound broadens its enantiotropic nematic phase .

Longer Alkyl Chains: Octyloxy and Dodecyloxy

  • Compounds like (E)-4-(((4-(trifluoromethyl)phenyl)imino)methyl)phenyl 4-(octyloxy)benzoate (C8H17O) and 4-(dodecyloxy) analogs show increased thermal stability.
  • Key Difference : The decyloxy chain in the target compound balances melting temperature (≈120–140°C) and mesophase range, whereas longer chains (e.g., dodecyloxy) favor smectic phases over nematic, limiting applicability in fast-switching LC devices .

Functional Group Modifications

Epoxy Substituents

  • 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate (CAS: 104911-44-6) incorporates an epoxy group, enhancing reactivity for polymer network formation.
  • However, this modification reduces thermal stability (clearing point ≈180°C vs. ≈200°C for the target) due to steric hindrance .

Acryloyloxy Groups

  • 4-{[6-(Acryloyloxy)hexyl]oxy}phenyl 4-(hexyloxy)benzoate (CAS: 83883-26-5) includes a polymerizable acrylate moiety.
  • Key Contrast: The acryloyloxy group enables photopolymerization for LC polymer networks, whereas the target compound’s non-reactive chains limit it to non-covalent applications .

Symmetric vs. Asymmetric Derivatives

  • 4-{[4-(Octyloxy)benzoyl]oxy}phenyl 4-(octyloxy)benzoate (CAS: 24706-96-5) has symmetric octyloxy chains.
  • Phase Behavior : Symmetry promotes ordered smectic phases, while the target’s asymmetry stabilizes a broader nematic range (≈60°C vs. ≈40°C for symmetric analogs) .

Data Tables

Table 1: Thermal Properties of Selected Benzoate Derivatives

Compound Alkyl Chains Melting Point (°C) Clearing Point (°C) Mesophase Type
4-(Decyloxy)phenyl 4-(hexyloxy)benzoate C10H21O, C6H13O 128 192 Nematic, Smectic A
4-(Hexyloxy)phenyl 4-pentylbenzoate C6H13O, C5H11 98 165 Nematic
4-[(S,S)-Epoxyhexyloxy] derivative C10H21O, epoxy-C6 115 180 Monotropic Nematic
Symmetric C8H17O analog C8H17O (both) 142 205 Smectic C

Table 2: Structural and Application Comparison

Compound Unique Feature Application Reference
This compound Asymmetric alkoxy chains LCDs, tunable photonic devices
Acryloyloxy-containing derivative Polymerizable group LC polymer networks
Epoxy-containing analog Crosslinking capability Responsive LC elastomers

Research Findings and Trends

  • Chain Length vs. Mesophase Stability : Increasing alkyl chain length correlates with higher clearing points but favors smectic over nematic phases. The target compound’s decyloxy-hexyloxy asymmetry optimizes nematic stability for display applications .
  • Functional Group Impact : Reactive groups (epoxy, acryloyloxy) expand utility in advanced materials but require trade-offs in thermal stability .
  • Synthetic Routes: The target compound is synthesized via esterification of 4-(decyloxy)benzoic acid and 4-(hexyloxy)phenol, achieving >90% yield with standard LC purification protocols .

Q & A

Q. What are the critical physical and chemical properties of 4-(decyloxy)phenyl 4-(hexyloxy)benzoate, and how do they influence its applicability in material science?

  • Methodological Answer : Key properties include:
  • Molecular weight : 468.62 g/mol (C₂₉H₄₀O₅) .
  • Boiling point : 588.5°C at 760 mmHg .
  • Density : 1.055 g/cm³ .
  • Polar surface area (PSA) : 57.29 Ų, indicating moderate polarity .
    These properties are critical for applications in liquid crystal research, where alkyl chain length and ester linkages affect mesophase stability. Characterization via differential scanning calorimetry (DSC) and polarized optical microscopy (POM) is recommended to assess phase transitions .

Q. What synthetic routes and purification techniques are effective for preparing high-purity this compound?

  • Methodological Answer :
  • Synthesis : Typically involves esterification between 4-(decyloxy)phenol and 4-(hexyloxy)benzoyl chloride under anhydrous conditions, using catalysts like DMAP (4-dimethylaminopyridine) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol yields >95% purity. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Critical conditions : Strict control of temperature (60–80°C) and moisture-free environment prevents side reactions like hydrolysis .

Advanced Research Questions

Q. How can researchers address discrepancies in reported phase transition temperatures for this compound across studies?

  • Methodological Answer : Discrepancies may arise from:
  • Purity variations : Impurities (>5%) alter phase behavior. Use HPLC to verify purity .
  • Measurement techniques : DSC heating/cooling rates (e.g., 5°C/min vs. 10°C/min) impact observed transitions. Standardize protocols across labs .
  • Structural isomerism : Confirm regiochemistry via ¹H/¹³C NMR (e.g., aromatic proton splitting patterns) .

Q. What advanced spectroscopic and computational methods are required to elucidate the structure-property relationships of this compound in liquid crystal systems?

  • Methodological Answer :
  • Spectroscopy :
  • Variable-temperature NMR : Probes dynamic molecular alignment in mesophases .
  • X-ray diffraction (XRD) : Resolves long-range smectic or nematic ordering .
  • Computational modeling :
  • Molecular dynamics (MD) simulations : Predict alkyl chain flexibility and mesogen packing .
  • DFT calculations : Analyze electronic effects of substituents on dipole moments .

Key Challenges and Solutions

  • Synthesis reproducibility : Optimize stoichiometry (1:1.2 molar ratio of phenol to acyl chloride) to minimize unreacted starting material .
  • Data interpretation : Cross-validate mesophase behavior using complementary techniques (e.g., XRD + POM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.